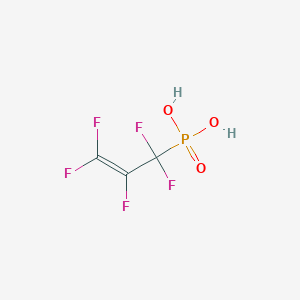
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both fluorine and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid typically involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to facilitate the dehydrofluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrofluorination processes. These processes are optimized for efficiency and yield, often utilizing specialized equipment and catalysts to achieve the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of the compound, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Scientific Research Applications
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: In biological research, the compound can be used to study the effects of fluorinated phosphonic acids on biological systems.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules, leading to various chemical and biological effects. The phosphonic acid group can also play a role in the compound’s activity, particularly in reactions involving phosphorylation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,3,3-Pentafluoropropene: This compound is similar in structure but lacks the phosphonic acid group.
Pentafluoroallyl fluorosulfate: Another fluorinated compound with different functional groups.
Uniqueness
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is unique due to the presence of both fluorine and phosphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
148333-02-2 |
|---|---|
Molecular Formula |
C3H2F5O3P |
Molecular Weight |
212.01 g/mol |
IUPAC Name |
1,1,2,3,3-pentafluoroprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H2F5O3P/c4-1(2(5)6)3(7,8)12(9,10)11/h(H2,9,10,11) |
InChI Key |
XGYRMXJKGPTMRR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(F)(F)P(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


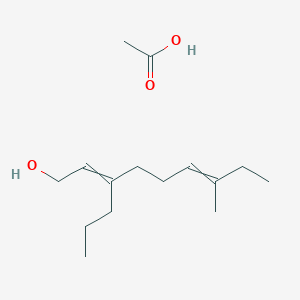


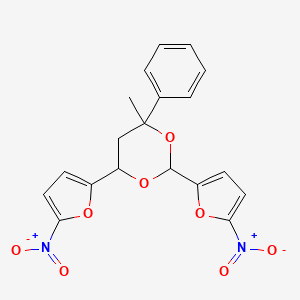
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
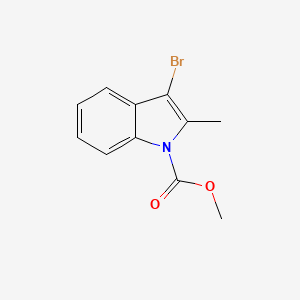
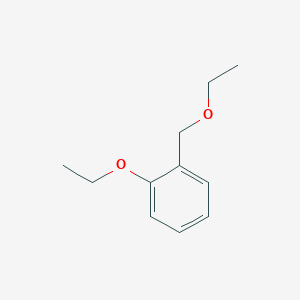
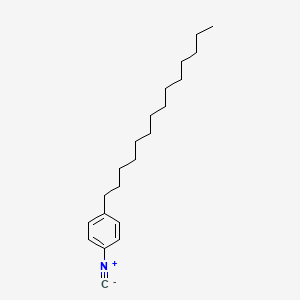

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)


